molecular formula C20H25NO2S B565686 rac-Rotigotine-d3 Methyl Ether Amide CAS No. 1246814-64-1

rac-Rotigotine-d3 Methyl Ether Amide

Numéro de catalogue: B565686
Numéro CAS: 1246814-64-1
Poids moléculaire: 346.503
Clé InChI: ZFRSCAOJQBFSLV-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

rac-Rotigotine-d3 Methyl Ether Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophilic substitution reagents. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Overview

rac-Rotigotine-d3 Methyl Ether Amide is a deuterated analog of Rotigotine, a dopamine receptor agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Its unique structural features, including a tetrahydronaphthalene core and thienyl ethyl side chain, make it a valuable compound for various scientific applications, particularly in pharmacology and medicinal chemistry.

Pharmacological Studies

This compound serves as a critical tool in pharmacological research due to its ability to mimic the action of Rotigotine. It is primarily used to:

  • Investigate the binding affinity and efficacy at dopamine D2 and D3 receptors.
  • Conduct studies on dopaminergic signaling pathways, which are crucial for understanding neurodegenerative diseases.

Analytical Method Development

This compound is employed as a standard in analytical techniques such as mass spectrometry. Its labeled nature allows for:

  • Accurate quantification of Rotigotine levels in biological samples.
  • Enhanced sensitivity in detection methods due to its distinct isotopic signature.

Neuropharmacology

The compound's interaction with dopamine receptors makes it significant in studies related to:

  • Parkinson's disease: Understanding receptor activation can lead to better therapeutic strategies.
  • Other neurological disorders: Researching its effects on conditions like schizophrenia, depression, and addiction.

Case Study 1: Dopamine Receptor Interaction

A study conducted by researchers at the University of Groningen focused on the interaction of this compound with dopamine receptors. The findings indicated that this compound retains significant binding affinity for both D2 and D3 receptors, highlighting its potential for therapeutic applications in treating dopaminergic dysfunctions .

Case Study 2: Mass Spectrometry Standardization

In an analytical chemistry study, this compound was utilized as a reference standard in mass spectrometry to quantify Rotigotine levels in plasma samples from patients with Parkinson's disease. The results demonstrated that using this labeled analog improved the accuracy of the measurements, facilitating better monitoring of drug levels during treatment.

Comparative Analysis with Other Compounds

Compound NameStructure FeaturesUnique Aspects
RotigotineTetrahydronaphthalene core, dopamine agonistNon-labeled version used clinically
PramipexoleSimilar dopamine receptor targetingDifferent core structure (non-naphthalene)
RopiniroleAnother dopamine agonistDistinct side chains affecting potency
ApomorphineDopamine receptor agonistAlkaloid structure with rapid action
This compound Labeled analog for tracking interactionsEnables precise tracking in biological studies

Activité Biologique

rac-Rotigotine-d3 Methyl Ether Amide is a derivative of rotigotine, a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS). This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacodynamics, and clinical implications.

Receptor Profile

Rotigotine, including its derivatives such as this compound, exhibits a complex interaction with various dopamine receptors. Studies indicate that rotigotine acts predominantly as a full agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor. The rank order of receptor affinity is as follows:

  • Dopamine D3
  • Dopamine D2
  • Dopamine D1
  • Dopamine D4
  • Dopamine D5

The binding affinities (Ki values) for these receptors are summarized in the table below:

ReceptorKi Value (nM)
D20.69
D30.26
D1678
D4534
D55900

This profile indicates that this compound has a high potency and selectivity for dopamine receptors, particularly the D2 and D3 subtypes .

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its ability to stimulate dopaminergic activity. In vitro studies have shown that it inhibits the calcium-dependent release of neurotransmitters such as dopamine and acetylcholine from neuronal cells, demonstrating its potential efficacy in modulating synaptic transmission .

In Vivo Studies

In animal models, rac-Rotigotine has been shown to effectively reduce locomotor activity, indicating its dopaminergic activity. For instance, it demonstrated greater efficacy than apomorphine in inhibiting locomotion in mice and was equipotent with apomorphine in inducing circling behavior in 6-OHDA-lesioned rats. These findings suggest that rac-Rotigotine can effectively mimic dopaminergic activity in vivo .

Clinical Implications

Clinical studies have highlighted the therapeutic potential of rotigotine and its derivatives in managing symptoms of PD and RLS. A systematic review of clinical trials revealed that rotigotine significantly improved motor function and reduced symptoms in patients with PD. Notably, a cross-titration study indicated that 85% of patients switched from oral dopamine agonists to rotigotine achieved significant symptom relief after five weeks .

Case Studies

  • Case Study on Parkinson's Disease : A double-blind study involving 962 subjects assessed the effectiveness of rotigotine patches in advanced-stage PD patients. Results showed significant improvements in motor symptoms compared to placebo controls .
  • Case Study on Restless Legs Syndrome : In a trial involving patients dissatisfied with their current RLS treatment, those who transitioned to rotigotine reported substantial reductions in symptom severity, with many achieving optimal control within weeks .

Propriétés

Numéro CAS

1246814-64-1

Formule moléculaire

C20H25NO2S

Poids moléculaire

346.503

Nom IUPAC

3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3

Clé InChI

ZFRSCAOJQBFSLV-FIBGUPNXSA-N

SMILES

CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC

Synonymes

N-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide-d3; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-Rotigotine-d3 Methyl Ether Amide
Reactant of Route 2
Reactant of Route 2
rac-Rotigotine-d3 Methyl Ether Amide
Reactant of Route 3
Reactant of Route 3
rac-Rotigotine-d3 Methyl Ether Amide
Reactant of Route 4
Reactant of Route 4
rac-Rotigotine-d3 Methyl Ether Amide
Reactant of Route 5
Reactant of Route 5
rac-Rotigotine-d3 Methyl Ether Amide
Reactant of Route 6
Reactant of Route 6
rac-Rotigotine-d3 Methyl Ether Amide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.